molecular formula C22H19NS B11511516 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine

2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine

Cat. No.: B11511516
M. Wt: 329.5 g/mol
InChI Key: OZNPKEPPWJFSQI-UHFFFAOYSA-N
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Description

2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine is an organic compound with the molecular formula C22H19NS. It belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is notable for its unique structure, which includes a phenylsulfanyl group attached to an ethyl chain, further connected to the indolizine core .

Preparation Methods

The synthesis of indolizines, including 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine, can be achieved through various methods. Traditional synthetic routes involve classical methodologies such as the Scholtz or Chichibabin reactions . These methods typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Recent advancements have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective pathways .

Chemical Reactions Analysis

2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indolizine derivatives.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine involves its interaction with specific molecular targets. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine include other indolizine derivatives with different substituents. For example:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C22H19NS

Molecular Weight

329.5 g/mol

IUPAC Name

2-phenyl-6-(2-phenylsulfanylethyl)indolizine

InChI

InChI=1S/C22H19NS/c1-3-7-19(8-4-1)20-15-21-12-11-18(16-23(21)17-20)13-14-24-22-9-5-2-6-10-22/h1-12,15-17H,13-14H2

InChI Key

OZNPKEPPWJFSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)CCSC4=CC=CC=C4

Origin of Product

United States

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